molecular formula C14H30O3 B14274414 Acetic acid;2-methylundecan-2-ol CAS No. 163399-21-1

Acetic acid;2-methylundecan-2-ol

Cat. No.: B14274414
CAS No.: 163399-21-1
M. Wt: 246.39 g/mol
InChI Key: BJIRQZYMUOWJNG-UHFFFAOYSA-N
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Description

Acetic acid;2-methylundecan-2-ol is an organic compound that combines the properties of both acetic acid and a secondary alcohol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylundecan-2-ol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-methylundecan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process or the Cativa process, both of which use a rhodium or iridium catalyst, respectively . The production of 2-methylundecan-2-ol can be achieved through the hydration of 2-methylundecene, which involves the addition of water to the alkene in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylundecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the alcohol can be substituted with halogens using reagents like phosphorus tribromide or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under reflux conditions.

Major Products

    Oxidation: 2-methylundecan-2-one.

    Reduction: 2-methylundecan-1-ol.

    Substitution: 2-bromo-2-methylundecane.

Scientific Research Applications

Acetic acid;2-methylundecan-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-methylundecan-2-ol involves its interaction with microbial cell membranes. The acetic acid component disrupts the cell membrane integrity, leading to cell lysis and death. The secondary alcohol group can also interact with membrane proteins, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with antimicrobial properties.

    2-methylundecanol: A secondary alcohol with a long carbon chain, used in the production of fragrances.

    Ethanol: A primary alcohol with antimicrobial properties, commonly used as a disinfectant.

Uniqueness

Acetic acid;2-methylundecan-2-ol is unique due to its combination of a carboxylic acid and a secondary alcohol, which imparts both antimicrobial properties and the ability to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

163399-21-1

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

acetic acid;2-methylundecan-2-ol

InChI

InChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4)

InChI Key

BJIRQZYMUOWJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)O.CC(=O)O

Origin of Product

United States

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